2-(4-Bromo-2-formylphenoxy)acetic acid
Overview
Description
2-(4-Bromo-2-formylphenoxy)acetic acid is a useful research compound. Its molecular formula is C9H7BrO4 and its molecular weight is 259.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is a research chemical and its specific biological targets are still under investigation .
Mode of Action
As a research chemical, its interaction with its potential targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.44-1.96, which can influence its absorption and distribution in the body .
Result of Action
As a research chemical, its effects are still under investigation .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity .
Biological Activity
2-(4-Bromo-2-formylphenoxy)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₇BrO₄. It features a bromo substituent at the para position of a phenyl ring, linked to a formyl group and an acetic acid moiety. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations, which are fundamental in synthesizing analogs and derivatives that may exhibit enhanced biological activity.
Anti-inflammatory Activity
Research indicates that compounds derived from this compound exhibit significant anti-inflammatory properties . Notably, these compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes, particularly COX-2, which is crucial in the inflammatory response. For instance, one study reported that a derivative with a bromo substitution demonstrated an IC50 value of 0.06 ± 0.01 μM against COX-2, indicating strong inhibitory efficacy compared to other derivatives .
Table 1: Comparison of IC50 Values for COX-2 Inhibition
Compound Name | IC50 (μM) |
---|---|
This compound derivative | 0.06 ± 0.01 |
Para-chloro derivative | 0.06 ± 0.01 |
Unsubstituted analog | 0.97 ± 0.06 |
The anti-inflammatory effects were further supported by in vivo studies demonstrating significant reductions in paw thickness and weight in animal models .
Antibacterial Activity
In addition to its anti-inflammatory effects, derivatives of this compound have shown antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. A series of azomethine derivatives synthesized from this compound exhibited antibacterial properties comparable to the standard antibiotic Ciprofloxacin .
Table 2: Antibacterial Activity of Azomethine Derivatives
Compound Name | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
Azomethine Derivative 1 | Good | Moderate |
Azomethine Derivative 2 | Excellent | Good |
Azomethine Derivative 3 | Moderate | Good |
Mechanistic Insights
Molecular modeling studies have elucidated the interactions between these compounds and their biological targets, highlighting their binding affinities and selectivity towards COX-2 . The unique combination of functional groups in the structure appears to facilitate specific interactions that enhance their biological efficacy.
Safety Profile
A crucial aspect of evaluating new compounds is their safety profile. In comparative studies assessing ulcerogenic effects, derivatives of this compound showed minimal adverse effects on gastric mucosa compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Histopathological examinations indicated that these compounds did not significantly alter gastric structure, suggesting a favorable safety profile for potential therapeutic applications .
Properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRYNWDCFUKVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359528 | |
Record name | 2-(4-bromo-2-formylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24589-89-7 | |
Record name | 2-(4-bromo-2-formylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Bromo-2-formylphenoxy)acetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6SU7T9RR6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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